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molecular formula C10H12Cl2N2O B8808483 N-(2,6-dichloropyridin-4-yl)pivalamide

N-(2,6-dichloropyridin-4-yl)pivalamide

Cat. No. B8808483
M. Wt: 247.12 g/mol
InChI Key: JZWSLTJTRMMCSA-UHFFFAOYSA-N
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Patent
US08633319B2

Procedure details

N-(2,6-Dichloro-4-pyridinyl)-2,2-dimethylpropanamide (1 g, 4.05 mmol) was taken up in THF (10 ml) under nitrogen and cooled to <−70° C. n-Butyl lithium (4.05 ml, 10.12 mmol, 2.5M solution in hexanes) was added over 30 min keeping the temperature below −60° C. and then stirred at below −70° C. for 1 h. (2E)-3-(dimethylamino)-2-propenal (0.607 ml, 6.07 mmol) in THF (2 ml) was added over 30 min keeping the temperature below −60° C. The reaction was stirred at below −70° C. for 20 min and then allowed to warm to room temperature. LCMS showed that no starting material remained so the reaction was quenched with 5M HCl (5 ml) and refluxed overnight. LCMS showed good conversion to product so the reaction was cooled to room temperature. The reaction mixture was basified with solid K2CO3 and extracted with EtOAc (4×25 ml). The combined organics were dried with Na2SO4, filtered and concentrated to yield a brown solid. The crude product was applied to a samplet and columned using a 40+M eluting with 12% diethyl ether in cyclohexane for 2 CVs, then with 12%-63% diethyl ether in cyclohexane over 10 CVs then held at 63% for SCVs. Appropriate fractions were combined and evaporated to give the title compound as a yellow solid (0.42 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.05 mL
Type
reactant
Reaction Step Three
Quantity
0.607 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][C:9](=O)[C:10]([CH3:13])(C)C)[CH:5]=[C:4]([Cl:15])[N:3]=1.C([Li])CCC.CN(C)/C=C/C=O.C(OCC)C>C1COCC1.C1CCCCC1>[Cl:15][C:4]1[N:3]=[C:2]([Cl:1])[CH:7]=[C:6]2[C:5]=1[CH:13]=[CH:10][CH:9]=[N:8]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)NC(C(C)(C)C)=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Three
Name
Quantity
4.05 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0.607 mL
Type
reactant
Smiles
CN(/C=C/C=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at below −70° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the temperature below −60° C.
ADDITION
Type
ADDITION
Details
was added over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the temperature below −60° C
CUSTOM
Type
CUSTOM
Details
was quenched with 5M HCl (5 ml)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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